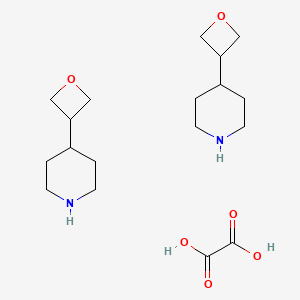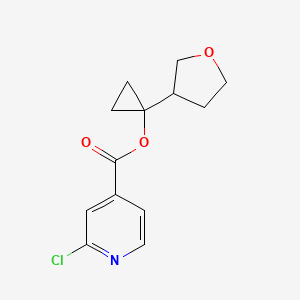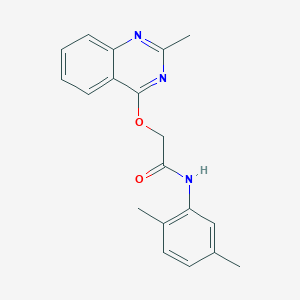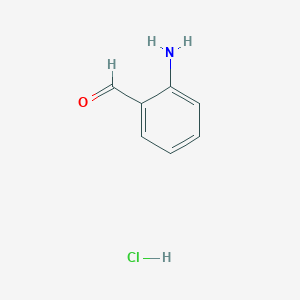![molecular formula C9H10F3NO B2774092 (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248209-80-3](/img/structure/B2774092.png)
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, also known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Specifically, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to interact with the active site of certain enzymes, leading to inhibition of their activity. (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been shown to interact with certain receptors in the brain, leading to changes in neurotransmitter release.
Biochemical and Physiological Effects:
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can inhibit the activity of certain enzymes involved in various biological processes, including inflammation and cancer cell proliferation. In vivo studies have shown that (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can modulate neurotransmitter release in the brain, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several advantages for lab experiments, including its relatively simple synthesis method and its ability to interact with a wide range of biological targets. However, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol. One potential direction is to investigate its potential as a drug candidate for various diseases, including cancer and neurological disorders. Another potential direction is to explore its use as a building block for the synthesis of novel organic molecules and materials. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol and its potential toxicity.
Métodos De Síntesis
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is typically synthesized through a multistep process that involves the use of various chemical reagents. The starting material for the synthesis is 2-pyridinecarboxaldehyde, which is treated with trifluoromethyl iodide and a base to yield 4-(trifluoromethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with (R)-1,2-propanediol and a reducing agent to produce (2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol. The final product is typically purified using chromatography techniques.
Aplicaciones Científicas De Investigación
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been investigated for its potential use as a drug candidate due to its ability to interact with certain biological targets. (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been used as a building block in the synthesis of various organic molecules and materials.
Propiedades
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJFLLUDXMGSK-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)
![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)
![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2774016.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanol](/img/structure/B2774017.png)
![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)

![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2774024.png)



![4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2774029.png)

